molecular formula C11H11ClO3 B1626443 1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone CAS No. 56955-38-5

1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone

Cat. No. B1626443
CAS RN: 56955-38-5
M. Wt: 226.65 g/mol
InChI Key: MRFNAPDKSCOTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone is a synthetic compound found in a variety of drugs, including opioids, antidepressants, and antipsychotics. It is also used as a research tool in pharmaceutical and biomedical research. This compound has a wide range of applications, including its use as a substrate in enzyme assays, a ligand in receptor binding assays, and a reagent in organic synthesis.

Mechanism Of Action

1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone acts as a substrate in enzyme assays by binding to the active site of the enzyme and allowing the enzyme to catalyze the reaction. It also acts as a ligand in receptor binding assays, where it binds to a receptor and activates the receptor. In organic synthesis, it can be used as a reagent to form a variety of compounds.
Biochemical and Physiological Effects
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. It also binds to opioid receptors, which can lead to pain relief and sedation.

Advantages And Limitations For Lab Experiments

1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone has several advantages for laboratory experiments. It is relatively inexpensive and can be easily synthesized in large quantities. It is also highly soluble in water, which makes it easy to work with in aqueous solutions. The main limitation of this compound is its instability, which can limit its usefulness in long-term experiments.

Future Directions

1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone has a wide range of potential future applications. It could be used to study the pharmacology of a variety of drugs, including opioids, antidepressants, and antipsychotics. It could also be used to develop more efficient and effective enzyme assays and receptor binding assays. Additionally, it could be used to develop new synthetic methods for the production of a variety of compounds. Finally, it could be used to study the biochemical and physiological effects of different drugs.

Scientific Research Applications

1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone is used in a variety of scientific research applications. It is used as a substrate in enzyme assays, a ligand in receptor binding assays, and a reagent in organic synthesis. It has also been used to study the pharmacology of various drugs, including opioids, antidepressants, and antipsychotics.

properties

IUPAC Name

[3-(4-chlorophenyl)-2-oxopropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-8(13)15-7-11(14)6-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFNAPDKSCOTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481157
Record name 1-(ACETYLOXY)-3-(4-CHLOROPHENYL)-2-PROPANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone

CAS RN

56955-38-5
Record name 1-(ACETYLOXY)-3-(4-CHLOROPHENYL)-2-PROPANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone
Reactant of Route 2
Reactant of Route 2
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone
Reactant of Route 3
Reactant of Route 3
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone
Reactant of Route 4
Reactant of Route 4
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone
Reactant of Route 5
Reactant of Route 5
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone
Reactant of Route 6
Reactant of Route 6
1-(Acetyloxy)-3-(4-chlorophenyl)-2-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.